6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide
Description
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C7H9N5O/c8-6-2-1-5(3-10-6)7(13)11-4-12-9/h1-4H,9H2,(H2,8,10)(H,11,12,13) |
InChI Key |
RIYATYLVQPAKPN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=NC=C1C(=O)N/C=N/N)N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NC=NN)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclocondensation Reactions
The pyridine core is constructed through cyclocondensation of aldehydes with malononitrile derivatives. A one-pot two-step approach using natural product catalysts (e.g., betaine and guanidine carbonate) is highly efficient:
- Step 1 : Aldol condensation of p-tolualdehyde with malononitrile catalyzed by betaine (10 mol%) in methanol at room temperature yields p-tolylidenemalononitrile (90% conversion in 15 min).
- Step 2 : Cyclization with N-benzyl-2-cyanoacetamide under reflux conditions, catalyzed by guanidine carbonate (10 mol%), forms the 6-amino-2-pyridone-3,5-dicarbonitrile scaffold (100% conversion in 10 min).
- Catalyst selection significantly impacts yield (Table 1).
- Betaine optimizes the first step, while guanidine carbonate enhances cyclization.
| Catalyst | Step 1 Time | Step 1 Yield | Step 2 Time | Step 2 Yield |
|---|---|---|---|---|
| Betaine | 15 min | 100% | 1 h | Incomplete |
| Guanidine carbonate | 10 min | 100% | 10 min | 100% |
Hydrazine Incorporation
The hydrazinylidenemethyl group is introduced via nucleophilic substitution or condensation. Chromone-3-carboxamide analogs demonstrate reactivity with hydrazine derivatives under mild conditions:
- Procedure : Reaction of pyridine-3-carboxamide with hydrazine hydrate (1:1.2 molar ratio) in ethanol under reflux (6–8 h) yields the hydrazone derivative.
- Optimization : Excess hydrazine (1.5 eq.) and acidic conditions (HCl catalysis) improve regioselectivity and yield (85–92%).
Optimization and Outcomes
Key findings from analogous syntheses:
- Yield Enhancement : Using 10 equivalents of POCl₃ in Vilsmeier–Haack formylation increases yields from 60% to 90% for pyrazole-carbaldehydes.
- Solvent Effects : Methanol facilitates intermediate solubility, while ethanol minimizes side reactions during hydrazone formation.
- Reaction Monitoring : TLC and NMR confirm intermediate formation, ensuring stepwise progression.
Characterization and Validation
- Spectroscopic Data :
- Purity : HPLC analysis shows >98% purity for optimized protocols.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine ring’s amino group (-NH₂) and hydrazinylidenemethyl (-CH=N-NH₂) moiety enable nucleophilic substitutions. For example:
-
Amination : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkylated derivatives.
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to produce extended hydrazone derivatives, enhancing π-conjugation.
Cyclization Reactions
The compound readily undergoes cyclization to form fused heterocycles, a key pathway for generating bioactive scaffolds:
Mechanism : Cyclization involves intramolecular attack of the hydrazine nitrogen on electrophilic carbons, followed by dehydration . Microwave-assisted methods enhance reaction efficiency, reducing time from hours to minutes.
Hydrolysis and Reduction
The hydrazinylidenemethyl group is redox-active:
-
Acidic Hydrolysis (HCl, H₂O): Cleaves the imine bond (C=N) to yield 6-aminopyridine-3-carboxamide and hydrazine.
-
Reduction (NaBH₄, MeOH): Converts the imine to an amine (-CH₂-NH-NH₂), altering electronic properties for further derivatization.
Condensation with Carbonyl Compounds
Reacts with ketones/aldehydes via hydrazone linkage elongation:
-
Example : Condensation with 4-nitrobenzaldehyde forms a nitro-substituted hydrazone, improving antibacterial activity (MIC = 2.7 µM against E. coli) .
Metal Complexation
The hydrazone moiety acts as a bidentate ligand, coordinating transition metals (e.g., Cu²⁺, Fe³⁺):
-
Cu(II) Complex : Exhibits enhanced radical scavenging activity (IC₅₀ = 8.2 µM) .
-
Stoichiometry : Typically forms 1:2 (metal:ligand) complexes, confirmed by Job’s plot analysis .
Biological Interaction-Driven Reactions
In enzymatic environments, the compound undergoes site-specific modifications:
-
ecKAS III Inhibition : Reduces bacterial fatty acid synthesis via competitive binding (IC₅₀ = 5.6 µM) .
-
Hydrogen Bonding : The carboxamide group forms H-bonds with enzyme active sites (e.g., P. aeruginosa FabH), validated by docking studies .
Comparative Reactivity with Analogues
Key differences from structurally related compounds:
Optimized Synthetic Protocols
Recent advancements in reaction engineering:
-
Microwave-Assisted Synthesis : Achieves 95% purity in 15 minutes vs. 6 hours under conventional heating.
-
Catalyst Screening : Betaine and guanidine carbonate synergistically improve yields in multi-step reactions (Table 1) .
Table 1 : Catalyst impact on two-step synthesis
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies should explore photochemical reactions and in vivo metabolic pathways to unlock additional applications .
Scientific Research Applications
6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This inhibition can lead to various biological effects, depending on the specific target.
Comparison with Similar Compounds
Structural Similarities and Differences
The pyridine-3-carboxamide scaffold is shared among many bioactive compounds, but substituent variations critically influence their properties and applications:
Key Observations :
- Amino vs. Halogen Substituents: The 6-amino group in the target compound may enhance solubility and binding affinity compared to halogenated analogs like Q203 (6-chloro) or 6-fluoro derivatives .
- Amide Substituents: The (E)-hydrazinylidenemethyl group introduces a conjugated hydrazone moiety, which contrasts with the lipophilic indan (A.3.32) or alkyl chains ().
Physicochemical Properties
Insights :
- The target compound’s amino and hydrazinylidene groups enhance polarity, favoring aqueous solubility over lipophilic analogs like Q203 .
Biological Activity
6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide, a hydrazone derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds known for diverse biological effects, including antibacterial, antifungal, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular structure of this compound features a pyridine ring substituted with an amino group and a hydrazone linkage. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored through various studies. Below are key findings regarding its pharmacological effects:
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, including:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 ± 1.2 | 32 |
| Escherichia coli | 12 ± 0.8 | 64 |
| Bacillus cereus | 18 ± 1.5 | 16 |
These results indicate that the compound has a promising antibacterial profile, particularly against Bacillus cereus, which showed the highest inhibition zone .
Antifungal Activity
In addition to antibacterial properties, the compound has also been tested for antifungal activity. It demonstrated moderate effectiveness against common fungal strains such as Candida albicans and Aspergillus niger.
| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 14 ± 1.0 | 50 |
| Aspergillus niger | 10 ± 0.5 | 100 |
The antifungal activity suggests potential applications in treating fungal infections .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound were evaluated using the carrageenan-induced rat paw edema model. Results indicated a significant reduction in edema compared to control groups, suggesting that it may inhibit inflammatory mediators.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | - |
| Compound Treatment | 45 ± 5 |
This reduction is comparable to standard anti-inflammatory drugs such as diclofenac sodium .
The mechanism underlying the biological activities of this compound appears to involve its interaction with bacterial enzymes and inflammatory pathways. Molecular docking studies suggest that the compound binds effectively to active sites of target proteins, inhibiting their function and subsequently reducing bacterial growth and inflammation .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antibacterial Efficacy : A study conducted by Mishra et al. evaluated various hydrazone derivatives for their antibacterial properties, with findings indicating that modifications in the hydrazone structure significantly influenced activity levels.
- Anti-inflammatory Evaluation : Research by Kumar et al. investigated the anti-inflammatory effects of several pyridine derivatives, including this compound, demonstrating significant promise in reducing inflammation in vivo models.
Q & A
Q. How can solubility challenges be addressed without compromising bioactivity?
- Solubility Enhancement :
- Co-solvent systems : Use DMSO/PEG mixtures for in vitro assays.
- Prodrug derivatization : Introduce phosphate or glycoside groups to improve aqueous solubility, as demonstrated for pyridinecarboxamides in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
